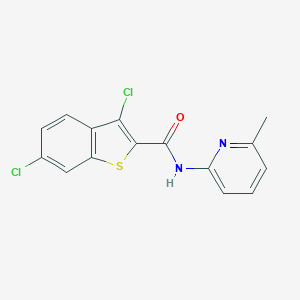![molecular formula C20H18ClNO3 B453879 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B453879.png)
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a chlorophenoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 4-chlorophenol with a suitable furan derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the process may require solvents like dimethylformamide (DMF) to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and scalability, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide
- 5-[(4-fluorophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide
- 5-[(4-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide
Uniqueness
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide stands out due to the presence of the chlorophenoxy group, which imparts unique reactivity and biological activity. The compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-13-4-3-5-14(2)19(13)22-20(23)18-11-10-17(25-18)12-24-16-8-6-15(21)7-9-16/h3-11H,12H2,1-2H3,(H,22,23) |
InChI Key |
QVLLVMJTQDHTEC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl)[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B453798.png)
![N-(4-bromophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453800.png)
![Isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B453802.png)
![N-[1-(4-sec-butylphenyl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453803.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453804.png)
![3,6-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453805.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453807.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453808.png)
![Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453811.png)
![Isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B453812.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453814.png)

![3,4-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453817.png)
![Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B453818.png)
